2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo-pyrazole framework and a carboxylic acid functional group. Its chemical formula is , and it has a molecular weight of 277.70 g/mol. The compound's CAS registry number is 1708178-62-4, which aids in its identification within chemical databases.
2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid belongs to the class of heterocyclic compounds, specifically pyrazoles and imidazoles. These compounds are known for their applications in pharmaceuticals, particularly as anti-inflammatory and anticancer agents due to their ability to modulate various biological pathways .
The synthesis of 2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can be achieved through several methods involving multi-step reactions. The general approach involves:
For example, one method involves hydrolyzing intermediate pyrazoles to obtain carboxylic derivatives, which are then reacted with amines to yield the final compound .
The molecular structure of 2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can be depicted using its SMILES notation: Cc1nn2c(c1C(=O)O)NC(c1cccc(Cl)c1)C2.
The chemical reactivity of 2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can be explored through various reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy .
The mechanism of action for compounds like 2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid often involves interaction with specific biological targets:
Although specific data on boiling point and melting point are not available in the literature reviewed, the compound is expected to exhibit typical characteristics of imidazo-pyrazole derivatives:
The applications of 2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid primarily lie within medicinal chemistry:
Research continues to explore its full potential in various therapeutic areas due to its promising biological activities .
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2